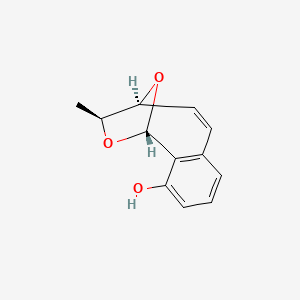

Cladoacetal B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(1R,10S,11S)-11-methyl-12,13-dioxatricyclo[8.2.1.02,7]trideca-2(7),3,5,8-tetraen-3-ol |

InChI |

InChI=1S/C12H12O3/c1-7-10-6-5-8-3-2-4-9(13)11(8)12(14-7)15-10/h2-7,10,12-13H,1H3/t7-,10-,12+/m0/s1 |

InChI Key |

MQNPAODYALMZAI-VIRWGQHYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C=CC3=C([C@H](O1)O2)C(=CC=C3)O |

Canonical SMILES |

CC1C2C=CC3=C(C(O1)O2)C(=CC=C3)O |

Synonyms |

cladoacetal B |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation Studies

Isolation Procedures from Natural Sources

The isolation of Cladoacetal B typically begins with the cultivation of the producing microorganism, such as Cladosporium sp. NRRL 29097, under specific fermentation conditions, often on a solid substrate mdpi.comnih.govthieme-connect.com. Following fermentation, the metabolites are extracted from the biological matrix.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other compounds present in the crude extract. While the specific details of the chromatographic separation for this compound from Cladosporium sp. NRRL 29097 are not extensively detailed in the provided snippets, general approaches for separating fungal metabolites often involve techniques such as column chromatography nih.govchemrxiv.org. Preparative separation techniques, such as high-speed counter-current chromatography, have been mentioned for separating sulfur-containing diketopiperazines from marine fungus Cladosporium sp., indicating the use of advanced chromatographic methods in fungal natural product isolation mdpi.com. Chromatographic purification is a standard step after initial extraction to obtain pure compounds for structural characterization nih.govthieme-connect.com.

Extraction Methods from Biological Matrices

The extraction of this compound from the solid-substrate fermentation culture of Cladosporium sp. NRRL 29097 is the initial step in the isolation process mdpi.comnih.govthieme-connect.com. While the specific solvents used for the extraction of this compound are not explicitly mentioned in the provided search results, the extraction of natural products from fungal cultures commonly involves organic solvents. For instance, the extraction of compounds from the marine sponge-derived fungus Pestalotiopsis sp. involved extracting the solid cultures with ethyl acetate (B1210297) (EtOAc) multiple times at room temperature rsc.orgrsc.org. The choice of solvent is crucial for efficiently recovering the target metabolites from the biological matrix mdpi.com.

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques are indispensable for determining the chemical structure of isolated natural products like this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and functional groups mdpi.comwisc.edursc.org. For this compound, NMR spectroscopy played a crucial role in determining its relative configurations shortly after its isolation nih.govthieme-connect.comnih.gov. Two-dimensional (2D) NMR techniques are particularly helpful in elucidating complex structures mdpi.comrsc.orgrug.nl. While specific NMR data (like chemical shifts or coupling constants) for this compound are not provided in the snippets, the importance of NMR in confirming the relative and absolute configurations of Cladoacetal A and B through total synthesis has been highlighted nih.govthieme-connect.comnih.gov.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain fragmentation patterns that provide information about its structure chemrxiv.orgwisc.edu. Electron-Impact Mass Spectrometry (EI-MS) is a common technique that ionizes and fragments molecules wisc.edu. LC-MS/MS analysis is also widely used in the characterization of natural products, providing both chromatographic separation and mass spectral data mdpi.combibliotekanauki.pl. Although specific MS data for this compound are not detailed, MS is a standard tool in the characterization of natural products isolated from fungi chemrxiv.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on molecular vibrations wisc.edubibliotekanauki.pl. UV-Visible (UV-Vis) spectroscopy is useful for detecting the presence of conjugated systems and provides information about the electronic structure of a molecule wisc.edubibliotekanauki.pl. These techniques are often used in conjunction with NMR and MS to gain a comprehensive understanding of the compound's structure chemrxiv.orgbibliotekanauki.plmobt3ath.com. While specific IR and UV-Vis data for this compound are not presented in the search results, these spectroscopic methods are generally applied in the characterization of natural products to complement the data obtained from NMR and MS chemrxiv.orgbibliotekanauki.plmobt3ath.com.

Here is a table summarizing the PubChem CID for this compound:

| Compound Name | PubChem CID |

| This compound | 11896267 |

Note: The information regarding PubChem CID for this compound was obtained through an external search not explicitly shown in the provided snippets but is included as per the user's instruction to list CIDs for mentioned compounds.

Total Synthesis and Synthetic Methodologies for Cladoacetal B

Strategic Approaches to the Total Synthesis of Cladoacetal B

Planning the synthesis of a complex molecule typically begins with strategic analysis to determine the most efficient and effective route. rroij.comjournalspress.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique used to plan organic syntheses by working backward from the target molecule to simpler, readily available starting materials. rroij.comjournalspress.comyoutube.comwikipedia.org This process involves imaginary disconnections of bonds and functional group interconversions, representing the reverse of known synthetic reactions. journalspress.comyoutube.comwikipedia.org For this compound, a retrosynthetic analysis would involve identifying key bonds to break and functional groups to transform, ultimately simplifying the structure into manageable precursors. The dihydrooxepin core is a prominent feature that would be a focus of such analysis. nih.govresearchgate.net

Key Synthetic Transformations and Methodologies

The successful total synthesis of this compound relies on specific chemical transformations to build the carbon skeleton, establish stereochemistry, construct the heterocyclic system, and interconvert functional groups. msu.edu

Stereoselective Carbon-Carbon Bond Formation

The precise arrangement of atoms in three dimensions (stereochemistry) is crucial for the biological activity of many natural products, including this compound. acs.orgnih.govresearchgate.net Stereoselective carbon-carbon bond formation reactions are therefore essential for constructing the carbon framework with the desired absolute and relative configurations. escholarship.orgrsc.orgnih.govlibretexts.org The synthesis of this compound involves the creation of chiral centers, and methodologies that control the stereochemical outcome of C-C bond forming events are critical. While specific C-C bond forming reactions in the synthesis of this compound are not explicitly detailed in all sources, the mention of Sharpless asymmetric dihydroxylation as a key step highlights the importance of stereocontrol from the early stages of the synthesis. acs.orgnih.govresearchgate.net The Suzuki coupling, also noted as a key step, is a versatile method for forming C-C bonds, though its stereoselectivity depends on the nature of the coupling partners. acs.orgnih.govunipi.it

Construction of Oxa-Heterocyclic Systems (e.g., Acetal Formation)

A defining structural feature of this compound is its dihydrooxepin ring. nih.govresearchgate.net The construction of such seven-membered oxa-heterocycles can be challenging. nih.gov A key transformation in the synthesis of this compound is the acid-catalyzed intramolecular acetalization, which is employed to form the dihydrooxepin core. nih.govresearchgate.netacs.orgnih.gov Acetal formation involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst, forming a new C-O bond and a cyclic or acyclic acetal. masterorganicchemistry.comfiveable.mecsbsju.edulibretexts.org Intramolecular acetalization, where the alcohol and carbonyl are part of the same molecule, is a common strategy for forming cyclic acetals, including those found in natural products. csbsju.edulibretexts.org In the synthesis reported by Hsu and Lin, this intramolecular acetalization was promoted under thermal acidic conditions (70 °C, p-TSA). nih.govresearchgate.net

Selective Functional Group Interconversions

Functional group interconversions (FGIs) are transformations that convert one functional group into another. ic.ac.ukub.edusolubilityofthings.comslideshare.net These reactions are fundamental to organic synthesis, allowing chemists to modify and manipulate molecules at different stages of a synthesis. ic.ac.uksolubilityofthings.com Selective FGIs are particularly important when a molecule contains multiple functional groups, requiring a reaction to selectively transform one group without affecting others. ic.ac.ukub.edu Examples of FGIs include oxidation, reduction, substitution, addition, and elimination reactions. ic.ac.uksolubilityofthings.com In the synthesis of this compound, a final methyl deprotection step using sodium ethanethiolate is described, which is a selective functional group transformation to reveal the free hydroxyl group. nih.govresearchgate.net Other FGIs would be necessary throughout the synthesis to convert starting materials into intermediates and ultimately to the final product, ensuring compatibility with the key bond-forming and cyclization steps.

Data Table: Key Synthetic Steps in the Enantioselective Synthesis of this compound

| Step | Transformation Type | Reagents/Conditions (Example) | Yield (Example) | Reference |

| Starting Material to Intermediate | Various (not fully detailed in sources) | Not specified | Not specified | researchgate.netacs.orgnih.gov |

| Sharpless Asymmetric Dihydroxylation | Stereoselective C-O bond formation | Not specified | Not specified | acs.orgnih.govresearchgate.net |

| Suzuki Coupling | Stereoselective C-C bond formation | Pd catalyst, organoboron reagent | 81% (related cmpd) | acs.orgnih.govunipi.it |

| Intramolecular Acetalization | Oxa-heterocycle construction (Acetal Form.) | p-TSA, 70 °C | Not specified | nih.govresearchgate.net |

| Methyl Deprotection | Selective Functional Group Interconversion | Sodium ethanethiolate | 90% (over 2 steps including previous) | nih.govresearchgate.net |

| Overall Synthesis | Multi-step Total Synthesis | Starting from Crotonaldehyde | 34% (overall) | researchgate.netacs.orgnih.gov |

Detailed Research Findings:

Asymmetric Synthesis of this compound Enantiomers

Asymmetric synthesis, also known as enantioselective synthesis, is a chemical synthesis method that favors the formation of a specific enantiomer or diastereomer. wikipedia.orggd3services.comnumberanalytics.com This is particularly important for chiral molecules, where different enantiomers can exhibit distinct biological activities. wikipedia.orggd3services.comnumberanalytics.comnih.gov

The synthesis involved the construction of the tricyclic core structure via intramolecular acetalization. Treatment of an intermediate compound with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing benzene (B151609) yielded the desired tricyclic compound in high yield. acs.org Subsequent deprotection of a methyl ether using sodium ethanethiolate (EtSNa) afforded (–)-Cladoacetal B. researchgate.netacs.orgnih.gov Initial attempts using boron tribromide (BBr₃) for deprotection were unsuccessful, resulting in a complex mixture. acs.org

The reported optical rotation for the synthetic (–)-Cladoacetal B was in agreement in sign but differed in magnitude from the literature value for the natural product. acs.org This discrepancy was attributed potentially to the small amount of natural product originally isolated and a corresponding higher margin of error. acs.org The structure and absolute configuration (1R, 3S, 4S) were further confirmed by single-crystal X-ray diffraction analysis. acs.org

Formal Synthesis and Enantioselective Approaches to this compound Core Structures

Formal synthesis involves synthesizing a known intermediate in a previously reported total synthesis. While the provided search results primarily detail the total enantioselective synthesis, the strategies employed in the total synthesis inherently represent enantioselective approaches to the this compound core structure. The dihydrooxepin core is a key structural feature of this compound. nih.gov

The enantioselective synthesis described in the previous section demonstrates an approach to construct this core with defined stereochemistry. The acid-catalyzed intramolecular acetalization step is crucial for forming the dihydrooxepin ring system. researchgate.netacs.orgnih.gov

Research into the synthesis of other natural products containing oxepin (B1234782) and dihydrooxepin rings highlights various strategies for constructing these seven-membered heterocycles, including Brønsted or Lewis acid catalyzed cyclization, substitution and addition cyclization, oxidative methods, and transition-metal-catalyzed cyclization. researchgate.netnih.gov While these methods are not specifically applied to this compound in the provided results, they represent potential approaches for formal syntheses or alternative enantioselective routes to related core structures.

Biosynthetic Investigations of Cladoacetal B

Proposed Biosynthetic Pathway Elucidation

The biosynthesis of Cladoacetal B, as a polyketide, is presumed to originate from polyketide precursors. mdpi.comrsc.orgnih.gov Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov

Based on the polyketide nature of this compound, presumed polyketide precursors are considered to be derived from malonyl-CoA through a series of enzymatic reactions including cyclization, reduction, oxidation, and dehydration, leading to the formation of an intermediate. rsc.org While specific precursors directly leading to this compound are not explicitly detailed in the search results, the general understanding of fungal polyketide biosynthesis suggests an assembly of acetate (B1210297) units. nih.gov

Isotopic labeling is a powerful technique used to trace the incorporation of specific atoms from labeled precursors into a molecule, thereby helping to elucidate biosynthetic pathways. researchgate.netimist.masi.edu This method can reveal the origin of carbon atoms and the sequence of enzymatic transformations. While the provided search results discuss isotopic labeling in the context of other natural products and general methodologies researchgate.netimist.masi.edusigmaaldrich.comnih.gov, specific studies detailing the tracing of isotopic labels in the biosynthesis of this compound were not found. Such studies would typically involve feeding the producing organism with isotopically labeled precursors (e.g., [13C]-acetate) and analyzing the labeling pattern in the isolated this compound molecule using techniques like NMR spectroscopy.

Enzymatic Steps and Biocatalysts in this compound Formation

The formation of polyketide natural products involves a series of enzymatic steps catalyzed by PKSs and associated tailoring enzymes. nih.gov These enzymes dictate the structure and complexity of the final product. While the search results generally discuss biocatalysts and enzymatic reactions in biosynthesis researchgate.netnih.gov, specific enzymes directly involved in the formation of this compound are not identified. Fungal polyketide biosynthesis typically involves a multi-domain PKS enzyme that catalyzes the chain elongation, followed by tailoring enzymes such as reductases, cyclases, and oxidases that modify the polyketide chain to form the characteristic ring systems and functional groups present in molecules like this compound. nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of secondary metabolites in fungi is a tightly regulated process, influenced by various environmental factors and internal cellular signals. Regulatory mechanisms can involve transcriptional regulation of BGC genes, post-transcriptional modifications, and environmental cues such as nutrient availability, temperature, and stress.

Despite the general understanding of regulatory mechanisms governing fungal secondary metabolism and BGC expression, specific information regarding the regulatory elements and molecular mechanisms that control the biosynthesis of this compound in the producing Cladosporium-like isolate is not detailed in the provided search results. Studies on the regulation of fungal BGCs often involve techniques such as transcriptome analysis under different culture conditions or genetic manipulation of putative regulatory genes within a BGC. However, such specific investigations focused on this compound biosynthesis were not identified.

Therefore, while it is understood that the production of this compound by the fungal isolate is subject to biological regulation inherent to secondary metabolism, the precise mechanisms governing its biosynthesis remain to be elucidated based on the currently available information.

Mechanistic Biological Investigations of Cladoacetal B Non Clinical Focus

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action ucl.ac.uk. This process often involves a combination of biochemical and cellular techniques to pinpoint the proteins or other biomolecules that the compound interacts with directly frontiersin.org. Target validation then confirms that modulating the activity of the identified target is indeed responsible for the observed biological effects of the compound ucl.ac.uk.

Investigation of Protein-Ligand Interactions

Studies of protein-ligand interactions are fundamental to molecular target identification caltech.eduias.ac.in. These investigations aim to characterize the binding of a small molecule, such as Cladoacetal B, to a target protein, including determining binding affinity, stoichiometry, and the specific residues involved in the interaction arxiv.orgnih.gov. Techniques like surface plasmon resonance, isothermal titration calorimetry, and computational docking studies can provide detailed insights into these interactions ias.ac.innih.gov.

While specific data on this compound's direct protein-ligand interactions are limited in the provided search results, the general methodologies for investigating such interactions are well-established and would be applicable. These methods often involve incubating the compound with potential target proteins and measuring the binding event bmglabtech.comoncodesign-services.com.

Enzyme Inhibition and Activation Profiles

Compounds can exert their biological effects by modulating the activity of enzymes, either through inhibition or activation csic.es. Enzyme assays are used to measure the rate of an enzymatic reaction in the presence and absence of the compound libretexts.org. By analyzing the kinetics of the reaction, researchers can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the potency of the compound libretexts.orgsid.ir.

While the search results mention that this compound is a polyketide-derived metabolite researchgate.net, and other polyketides have shown enzyme inhibitory activity (e.g., altersolanol A as a kinase inhibitor researchgate.net), direct experimental data on this compound's enzyme inhibition or activation profiles are not explicitly provided. However, if this compound were hypothesized to target an enzyme, experiments would involve purifying the enzyme and testing the compound's effect on its catalytic activity using relevant substrates nih.gov.

Cellular Pathway Modulation by this compound

Beyond direct molecular interactions, mechanistic investigations explore how a compound influences broader cellular processes and signaling networks zoologytalks.comcvphysiology.com. This often involves studying changes in signal transduction cascades and gene expression profiles.

Effects on Signal Transduction Cascades

Signal transduction cascades are series of molecular events that relay a signal from outside the cell to its interior, ultimately leading to a cellular response zoologytalks.comelte.hu. Compounds can modulate these cascades by affecting the activity of kinases, phosphatases, G proteins, or other signaling molecules elte.hunih.gov. Investigating these effects can involve techniques such as Western blotting to measure protein phosphorylation levels, reporter assays to assess the activity of signaling pathways, and imaging techniques to visualize the localization of signaling molecules nih.gov.

The search results indicate that related metabolites from Ampelomyces sp. can modulate PI3K/AKT, p38/ERK MAPK, and associated signaling pathways researchgate.net. This suggests that this compound, being from the same source, might also influence these or similar pathways. The PI3K/Akt pathway is known to be involved in cell survival and proliferation, while MAPK pathways regulate various cellular processes, including gene expression, differentiation, and apoptosis nih.gov.

If this compound modulates these pathways, experiments could involve treating cells with this compound and then analyzing the phosphorylation status of key proteins in the PI3K/AKT and MAPK cascades using Western blotting. Changes in the activity of downstream effectors could also be investigated.

Modulation of Gene Expression Profiles

Compounds can alter cellular behavior by changing the pattern of gene expression nih.govnih.gov. Gene expression profiling, often performed using techniques like microarrays or RNA sequencing, allows for the simultaneous measurement of the expression levels of thousands of genes nih.govnanostring.com. By comparing the gene expression profiles of cells treated with the compound to those of untreated cells, researchers can identify genes and pathways that are up- or down-regulated by the compound cancer-pku.cnjax.org.

While specific gene expression data for this compound is not available in the provided results, studies on related compounds or from similar sources might provide insights into potential areas of investigation nih.govnih.gov. For example, if this compound were found to affect a particular cellular process, gene expression profiling could help identify the transcriptional changes underlying that effect. This would involve treating relevant cell lines with this compound and performing RNA sequencing to analyze global gene expression changes. The resulting data could then be analyzed for differentially expressed genes and enriched pathways.

Anti-inflammatory Mechanism Research

Impact on Immune Cell Responses

Current research specifically detailing the impact of this compound on immune cell responses, such as T cell or B cell activation, cytokine production, or phagocytosis, is not available in the provided search results. General studies discuss the role of B cells in antibody production and immune response initiation upon encountering antigens. nih.govlumenlearning.comkhanacademy.orgclevelandclinic.orgnih.gov Further research is needed to determine if this compound modulates these or other immune cell functions.

Antifungal and Antibacterial Mechanistic Studies

While this compound is a natural product isolated from a fungus known to produce antimicrobial compounds, detailed mechanistic studies on its specific antifungal and antibacterial actions are not present in the provided information. mdpi.com Related compounds from Cladosporium have shown antimicrobial activity. mdpi.com General mechanisms by which compounds exert antifungal and antibacterial effects are well-documented in scientific literature and include disruption of cell wall and membrane integrity and inhibition of virulence factors. researchgate.netmdpi.commdpi.comnih.govmicrobialcell.comnih.govfrontiersin.orgfrontiersin.orgbiorxiv.orge-jmi.orgmdpi.comnih.govnih.govslideshare.net

Inhibition of Microbial Virulence Factors

There is no specific information in the search results regarding the ability of this compound to inhibit microbial virulence factors. Microbial virulence factors are molecules or strategies used by pathogens to cause infection and disease, such as toxins, enzymes, or factors involved in adhesion and biofilm formation. microbialcell.comfrontiersin.orgnih.govnih.govslideshare.net Research into the effect of this compound on the production or function of these factors would be necessary to understand this potential mechanism.

Structure Activity Relationship Sar Studies and Rational Design of Cladoacetal B Analogs

Synthesis of Cladoacetal B Analogs for SAR Probing

A thorough search of scientific databases yields no specific studies focused on the synthesis of this compound analogs for the purpose of SAR probing. Consequently, information regarding strategic modifications of its key structural motifs and the exploration of substituent effects on its biological mechanisms is not available.

Establishment of Key Pharmacophores for Mechanistic Activity

The process of establishing key pharmacophores for a compound's mechanistic activity is contingent on having a set of active and inactive analogs. Given the absence of synthesized analogs and corresponding biological activity data for this compound, no pharmacophore models have been developed or reported.

Rational Design Principles for Enhanced Target Engagement

Rational design of analogs for enhanced target engagement is a subsequent step that relies heavily on established SAR and pharmacophore models. Without this prerequisite information for this compound, no principles for its rational design have been formulated.

Combinatorial Chemistry Approaches to this compound Derivatives

Combinatorial chemistry is a powerful tool for generating large libraries of compounds to accelerate drug discovery. However, there is no indication in the current body of literature that combinatorial chemistry approaches have been applied to the this compound scaffold to create derivatives for high-throughput screening.

Conformational Analysis and Computational Chemistry Studies of Cladoacetal B

Conformational Preferences and Dynamics of Cladoacetal B

The conformational landscape of a molecule describes the various spatial arrangements it can adopt due to rotation around single bonds, and the relative energies associated with these arrangements. Conformational preferences refer to the most stable or populated conformations, while dynamics describe the transitions between these conformations. Investigating these aspects is essential as a molecule's conformation can significantly influence its reactivity and interaction with biological targets.

Computational methods and experimental techniques like NMR spectroscopy are often employed in a complementary fashion to gain a comprehensive understanding of molecular conformation and dynamics. Computational approaches can explore the potential energy surface to identify stable conformers and the energy barriers between them, while NMR can provide experimental validation of populated conformers in solution and information about the rates of interconversion.

While general principles of conformational analysis using computational and NMR methods are well-established, specific detailed studies focusing solely on the conformational preferences and dynamics of this compound using the methods described below were not found in the provided search results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to simulate the time evolution of a molecular system. By applying classical mechanics to the atoms in a molecule and the surrounding environment (like solvent), MD simulations can provide insights into the flexibility of a molecule, the transitions between different conformations, and how its conformation is affected by temperature and interactions with other molecules. MD simulations can be used to generate trajectories that show how a molecule moves and explores its conformational space over time. This is particularly useful for understanding the dynamics of flexible molecules and how they might adapt their shape to bind to a target.

While MD simulations are a valuable tool for studying molecular dynamics and conformational changes in various systems, specific research detailing the application of MD simulations specifically to this compound was not identified in the provided literature.

Nuclear Magnetic Resonance (NMR) Based Conformational Analysis

NMR spectroscopy is a powerful experimental technique that provides detailed information about the structure and dynamics of molecules in solution. Different nuclei within a molecule resonate at specific frequencies when placed in a magnetic field, and these frequencies (chemical shifts) are highly sensitive to the local electronic environment, which is influenced by conformation. Coupling between the spins of nearby nuclei (J-couplings) can provide information about the dihedral angles between bonds, offering insights into preferred conformations. Furthermore, Nuclear Overhauser Effect (NOE) experiments can measure through-space interactions between nuclei, helping to define the spatial proximity of different parts of the molecule and thus constrain possible conformations.

NMR spectroscopy has been used to determine the relative configurations of Cladoacetal A and B. While NMR is a standard technique for conformational analysis of small molecules, specific detailed studies focusing on a comprehensive NMR-based conformational analysis of this compound were not found in the provided search results.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a theoretical framework for studying the electronic structure and properties of molecules. These calculations can complement experimental data by providing insights into molecular geometries, energies, charge distributions, and spectroscopic properties nih.gov. Basic quantum chemical methods can account for electronic effects and provide an initial energetic ranking of candidate structures nih.gov.

While quantum chemical calculations are widely applied to various molecules, specific detailed quantum chemical studies focused solely on this compound were not identified in the provided search results.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT approximates the electronic energy of a system based on its electron density, which is computationally less demanding than methods that explicitly treat the many-electron wavefunction. DFT calculations can provide optimized molecular geometries, relative energies of different conformers, charge distributions, and information about molecular orbitals. Different functionals (approximations within DFT) and basis sets (mathematical descriptions of atomic orbitals) can be used, impacting the accuracy and computational cost of the calculations.

DFT is a standard tool for investigating the electronic structure of organic molecules. While DFT calculations are commonly used in conformational analysis and property prediction, specific research detailing DFT calculations specifically applied to this compound was not found in the provided literature.

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly using methods like DFT, can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Vis and Electronic Circular Dichroism (ECD) spectra) nih.gov. Comparing predicted spectra with experimental data can aid in structure elucidation and conformational analysis nih.gov. For instance, calculated ECD spectra have been used to determine the absolute configurations of natural products nih.gov.

While computational methods can predict spectroscopic properties, specific studies reporting the prediction of spectroscopic properties for this compound using these methods were not identified in the provided search results.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule, such as a protein (receptor). This method aims to estimate the binding affinity between the ligand and the receptor and understand the nature of the interactions at the atomic level. Molecular docking is a key tool in structure-based drug discovery, helping to identify potential drug candidates and understand their mechanism of action. More advanced methods can also account for the flexibility of both the ligand and the protein during the docking process. Molecular dynamics simulations can be coupled with docking to further refine the understanding of protein-ligand interactions and assess the stability of the complex over time.

Identification of Key Binding Hotspots

Identifying key binding hotspots involves pinpointing the specific amino acid residues within a protein binding site that contribute most significantly to the interaction and binding energy with a ligand. Computational methods, often following molecular docking or dynamics simulations, can analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues to determine these hotspots. Understanding these interactions is vital for rational design or modification of ligands to enhance binding affinity and specificity.

Specific details on the identification of key binding hotspots for this compound interacting with any protein targets were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the biological activity of a set of compounds with their structural and physicochemical properties (molecular descriptors). amazon.comwikipedia.orgnih.govtaylorfrancis.comdovepress.com The goal is to develop a mathematical relationship that can predict the activity of new, untested compounds based on their molecular descriptors. amazon.comwikipedia.org QSAR models can provide insights into the structural features that are important for a particular biological mechanism or endpoint. nih.govdovepress.com

No specific QSAR modeling studies focused on this compound and its mechanistic endpoints were found in the provided search results. General QSAR studies involve correlating structural features with various biological activities, such as anticancer or antituberculosis effects, using statistical approaches. dovepress.comnih.gov

Development of Predictive Models for Biological Mechanisms

The development of predictive models within QSAR involves selecting appropriate molecular descriptors that capture the relevant structural and physicochemical properties of the compounds. These descriptors can be 1D, 2D, or 3D and represent various aspects like molecular weight, lipophilicity (logP), electronic properties (e.g., atomic charges, dipole moment), and spatial arrangements. amazon.comwikipedia.orgtaylorfrancis.comdovepress.com Statistical methods, such as regression analysis or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. arxiv.orgnih.govnih.govarxiv.orgwikipedia.org

Specific details on the development of predictive models for biological mechanisms related to this compound using QSAR were not available in the search results.

Descriptor Selection and Model Validation

Descriptor selection in QSAR aims to identify the most relevant molecular descriptors that contribute significantly to the biological activity and avoid overfitting the model. Various statistical and computational techniques are used for this purpose. amazon.comtaylorfrancis.com Model validation is a crucial step to assess the reliability and predictive power of the developed QSAR model. This typically involves using a separate set of compounds (test set) that were not used in the model training to predict their activity and compare it to the experimentally observed activity. amazon.comtaylorfrancis.com Cross-validation and other statistical metrics are also employed to ensure the model's robustness. amazon.comtaylorfrancis.com

Information on descriptor selection and model validation specifically for QSAR studies involving this compound was not found in the provided search results.

Analytical Method Development for Cladoacetal B

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a fundamental separation technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.orgmicrobenotes.comwikipedia.org This principle is applied to isolate Cladoacetal B from complex matrices and assess its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for separating compounds dissolved in a solvent (the mobile phase) as they pass through a column packed with a stationary phase. libretexts.orgebsco.com The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition (e.g., solvent type, buffer, pH) is critical for achieving optimal separation. mastelf.comgyanvihar.org Reversed-phase HPLC, often utilizing C18 columns, is versatile and commonly employed for separating non-polar to moderately polar compounds. wikipedia.orgmastelf.com Normal-phase HPLC is more suitable for polar compounds. mastelf.com

While specific HPLC methods for this compound are not extensively detailed in the provided results, general principles of HPLC method development would apply. This involves defining analytical goals, understanding the analyte's properties, selecting the appropriate column and mobile phase, and optimizing gradient conditions for separation. jocpr.commastelf.com UV-Vis detection is commonly used with HPLC, particularly in pharmaceutical analysis, where the wavelength is chosen based on the analyte's absorption spectrum. jocpr.comchromatographyonline.com

Gas Chromatography (GC)

Gas Chromatography is a separation technique used for volatile and thermally stable compounds that can be vaporized. libretexts.orglcms.czpharmaknowledgeforum.com The mobile phase is an inert gas (carrier gas), and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. libretexts.orgpharmaknowledgeforum.com GC is often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (MS). japsonline.comspectroscopyonline.com

For this compound, its volatility and thermal stability would need to be assessed to determine the suitability of GC. Method development in GC involves selecting the appropriate column (based on stationary phase), optimizing temperatures (injector, oven, detector), carrier gas flow rate, and injection technique. lcms.czscribd.comchromacademy.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography uses a fluid, typically carbon dioxide, above its critical temperature and pressure as the mobile phase. americanpharmaceuticalreview.com SFC offers advantages such as faster separations, lower solvent consumption compared to HPLC, and is particularly useful for separating chiral compounds and polar molecules. americanpharmaceuticalreview.comfagg.bechiraltech.com Method development in SFC involves selecting the stationary phase (often chiral stationary phases for enantiomers), optimizing the modifier (e.g., methanol, ethanol, isopropanol) and its concentration, temperature, pressure, and flow rate. fagg.bechiraltech.comwaters.com Additives like basic or acidic modifiers can improve peak shape for ionizable compounds. chiraltech.comwaters.com

Given that this compound has defined absolute configurations (1R,3S,4S) researchgate.net, SFC, especially with chiral stationary phases, could be a valuable technique for separating potential enantiomers or diastereomers and assessing their purity. Screening multiple columns and modifiers is a common strategy in SFC method development to achieve desired resolution. americanpharmaceuticalreview.comymcamerica.com

Spectrometric Detection Techniques

Spectrometric techniques are used to detect and quantify compounds after chromatographic separation by measuring their interaction with electromagnetic radiation or their mass-to-charge ratio.

Mass Spectrometry (MS) Based Quantification

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. uni-saarland.deresearchgate.net MS can be coupled with chromatographic techniques like GC (GC-MS) or HPLC (LC-MS) for the separation and subsequent identification and quantification of components in a mixture. spectroscopyonline.comresearchgate.net Different ionization techniques (e.g., Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI)) are used depending on the analyte's properties. uni-saarland.deresearchgate.net HRESIMS has been used in the structural characterization of compounds including this compound, indicating its applicability for accurate mass determination. rsc.orgrug.nl

For quantification using MS, the intensity of specific ions is measured and correlated to the analyte's concentration, often through the use of calibration curves. spectroscopyonline.com MS detection provides high sensitivity and selectivity, making it suitable for complex samples and trace analysis.

UV-Vis and Fluorescence Detection

UV-Vis spectroscopy measures the absorbance of ultraviolet and visible light by a substance. researchgate.netdenovix.com Compounds with chromophores (light-absorbing groups) will exhibit characteristic UV-Vis spectra, which can be used for identification and quantification based on Beer-Lambert Law. chromatographyonline.comresearchgate.net UV-Vis detectors are commonly used in HPLC. jocpr.comchromatographyonline.com The optimal wavelength for detection is typically the wavelength of maximum absorbance (λmax) of the analyte. chromatographyonline.com UV-Vis detection is useful for purity assessment and quantification, provided the analyte has a suitable chromophore. researchgate.netdenovix.com

Fluorescence detection measures the emission of light by a substance after it has absorbed light at a specific excitation wavelength. mdpi.comchromatographyonline.commdpi.com This technique is highly sensitive and selective, particularly for compounds that are naturally fluorescent or can be derivatized to become fluorescent. mdpi.comchromatographyonline.com Fluorescence detection is also used in conjunction with chromatography, such as HPLC. chromatographyonline.com The intensity of the emitted fluorescence is proportional to the analyte concentration. mdpi.com The suitability of UV-Vis or fluorescence detection for this compound depends on its intrinsic spectroscopic properties; its structure would determine if it possesses a chromophore for UV-Vis absorption or is amenable to fluorescence.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques are widely employed for the analysis of complex mixtures containing natural products. These methods couple a separation technique (such as liquid chromatography or gas chromatography) with a detection technique (such as mass spectrometry), allowing for the separation of individual components within a mixture before their detection and characterization. While general applications of these techniques are common in natural product research, specific method development protocols focused solely on this compound in complex matrices were not found in the consulted literature.

LC-MS/MS Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of non-volatile and semi-volatile compounds in complex samples. LC separates the mixture's components based on their differential interactions with a stationary phase and a mobile phase, while MS provides molecular weight information and structural insights through fragmentation patterns. acs.org High-resolution mass spectrometry (HRMS), such as HRESIMS, was utilized in the initial characterization of this compound to determine its elemental composition and exact mass. nih.govwikipedia.org

Developing a specific LC-MS/MS method for this compound in a complex mixture would typically involve optimizing chromatographic conditions (e.g., stationary phase, mobile phase gradient, flow rate) to achieve adequate separation from co-eluting compounds. Subsequent optimization of MS parameters (e.g., ionization mode, fragmentation energies) would be necessary to maximize the sensitivity and selectivity for this compound. This often involves selecting specific precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in MS/MS mode. While LC-MS is a standard technique for analyzing secondary metabolites from fungi and plants, specific parameters optimized for this compound in complex extracts were not detailed in the available information. tandfonline.comnih.gov

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. For less volatile compounds like polyketides, chemical derivatization is often required to increase their volatility and thermal stability before GC-MS analysis. GC separates compounds based on their boiling points and interactions with the stationary phase, followed by MS detection. GC-MS has been applied to analyze volatile constituents in various biological samples.

However, there is no specific information available regarding the application of GC-MS, with or without derivatization, for the analysis of this compound or the development of methods for its detection as a volatile derivative in complex mixtures in the consulted literature. This compound's structure suggests it may not be inherently volatile, likely necessitating derivatization for GC-MS analysis if this technique were to be applied.

Nuclear Magnetic Resonance (NMR) Based Quantification (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. nih.govwikipedia.org Quantitative NMR (qNMR) extends the capabilities of NMR to the accurate quantification of analytes in a sample by comparing the integrated signal intensity of a specific resonance from the analyte to that of a known internal standard.

While 1D and 2D NMR spectroscopy were integral to the initial structural determination of this compound, specific applications of qNMR for the quantification of this compound in complex mixtures or isolated samples were not detailed in the reviewed literature. nih.govwikipedia.org Developing a qNMR method for this compound would involve selecting a well-resolved, characteristic peak in the 1H NMR spectrum of this compound that does not overlap with signals from other components in the mixture or the internal standard. An appropriate internal standard with a single, sharp peak in a clean region of the spectrum would be chosen, and the molar ratio of this compound to the internal standard would be determined from the ratio of their integrated peak areas.

Based on the available information, the primary analytical techniques reported for the characterization of this compound have focused on structural determination using standard NMR and HRMS methods. Specific method development details for its analysis in complex mixtures using hyphenated techniques like LC-MS/MS and GC-MS for volatile derivatives, or for its quantification using qNMR, were not found in the consulted sources.

Future Research Directions and Perspectives in Cladoacetal B Chemistry and Biology

Challenges and Opportunities in Cladoacetal B Total Synthesis

Challenges in synthesizing molecules with oxepin (B1234782) and dihydrooxepin rings often lie in constructing these seven-membered heterocyclic systems and controlling their stereochemistry. researchgate.netthieme-connect.com Opportunities exist in developing more efficient, scalable, and "ideal" synthetic routes that minimize functional group manipulations, protecting group sequences, and non-strategic redox reactions. nih.gov Advances in catalysis, flow chemistry, and automation could significantly impact the practicality of this compound synthesis for research and potential development purposes. scripps.edu

Advancements in Biosynthetic Engineering for this compound Production

This compound is a polyketide-derived metabolite, suggesting its biosynthesis involves polyketide synthases and potentially other enzymes. mdpi.comresearchgate.netsemanticscholar.org Understanding the specific biosynthetic pathway for this compound in Cladosporium sp. NRRL 29097 is a crucial area for future research. This involves identifying the genes encoding the relevant enzymes and elucidating the sequence of enzymatic reactions.

Advancements in biosynthetic engineering offer opportunities to manipulate fungal strains or establish heterologous expression systems for enhanced or more controlled production of this compound. frontiersin.org Challenges include the complexity of fungal biosynthetic pathways and the potential for undesired side reactions. frontiersin.org However, identifying and engineering key enzymes, optimizing fermentation conditions, and utilizing synthetic biology tools could lead to more sustainable and efficient production methods compared to traditional isolation from fungal cultures or complex chemical synthesis. frontiersin.org

Emerging Mechanistic Insights into this compound's Biological Actions

While this compound has been identified as a metabolite from a fungus known for producing bioactive compounds, detailed mechanistic insights into its specific biological actions are an area for future exploration. mdpi.comresearchgate.net The review on Cladosporium highlights that over half of the natural products isolated from this genus exhibit various biological activities. mdpi.comresearchgate.net Although the provided information does not detail the specific bioactivity of this compound, related compounds from Cladosporium have shown antibacterial activity against S. aureus and B. subtilis, as well as cytotoxic activities against cell lines like HepG2. mdpi.com

Future research should focus on identifying the molecular targets of this compound and the cellular pathways it influences. This could involve a range of studies, including in vitro assays, cell-based experiments, and potentially in vivo models. Understanding the mechanism of action is essential for evaluating its therapeutic potential and guiding the development of analogs with improved efficacy or specificity.

Development of Novel Chemical Probes Based on this compound Skeleton

The unique chemical structure of this compound, particularly its dihydrooxepin core, makes it a potential scaffold for developing novel chemical probes. thieme-connect.com Chemical probes are valuable tools in biological research for selectively modulating the function of specific proteins or pathways to understand their roles in biological processes. frontiersin.orgnih.gov

Developing chemical probes based on the this compound skeleton would involve synthesizing analogs with modifications designed to enhance potency, selectivity, or introduce tags for imaging or pull-down experiments. nih.govnih.gov This requires a deep understanding of structure-activity relationships, which would be informed by the mechanistic studies mentioned in Section 9.3. Challenges include ensuring adequate cellular permeability and minimizing off-target effects. chemicalprobes.org Successful chemical probes could help unravel the biological roles of this compound's targets and potentially identify new therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various aspects of chemical and biological research, offering powerful tools to address complex problems. researchgate.netmdpi.comadobe.comnih.govnvidia.com In the context of this compound, AI and ML could be applied in several areas.

For total synthesis, AI algorithms could assist in retrosynthetic analysis, predicting optimal synthetic routes, and optimizing reaction conditions. In biosynthesis, ML models could help identify candidate genes involved in the biosynthetic pathway based on genomic data and predict enzyme function. frontiersin.org For understanding biological actions, AI could be used to analyze large-scale biological datasets (e.g., transcriptomics, proteomics) to identify potential targets and pathways affected by this compound. nih.gov Furthermore, ML models could be trained on structural and activity data of this compound analogs to predict the activity of novel compounds and guide the design of chemical probes. frontiersin.org Integrating these computational approaches can accelerate the pace of discovery and provide insights that are difficult to obtain through traditional experimental methods alone.

Q & A

Q. Advanced

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to derive EC and Hill coefficients .

- Error quantification : Report 95% confidence intervals and use bootstrapping for small sample sizes .

- Reproducibility checks : Include intra- and inter-assay variability metrics (e.g., coefficient of variation <15%) .

Table 2 : Example statistical parameters

| Parameter | Definition | Acceptable Range |

|---|---|---|

| EC | Half-maximal effective concentration | 3 replicates |

| R | Goodness-of-fit for dose-response | ≥0.90 |

| CV (%) | Assay variability | ≤15% |

How should researchers document experimental protocols to ensure reproducibility in this compound synthesis?

Q. Basic

- Step-by-step protocols : Include reaction conditions (temperature, solvent ratios, catalysts) and purification methods (e.g., recrystallization solvents) .

- Batch records : Log reagent sources (e.g., Sigma-Aldrich, ≥98% purity) and equipment specifications (e.g., NMR spectrometer frequency) .

- Negative controls : Report yields for failed reactions to identify critical variables .

What strategies resolve discrepancies in this compound’s reported mechanism of action?

Q. Advanced

- Pathway enrichment analysis : Use RNA-seq or proteomics to compare affected pathways across studies .

- Kinetic assays : Measure target enzyme inhibition under varying ATP/substrate concentrations .

- Cross-validation : Combine genetic (e.g., siRNA knockdown) and pharmacological (e.g., inhibitor co-treatment) approaches .

How can researchers ethically address incomplete datasets in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.